2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
The compound 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone features a 1H-imidazole core substituted with a 4-methoxyphenyl group at position 5 and a phenyl group at position 1. A thioether bridge connects the imidazole to a pyrrolidin-1-yl ethanone moiety. This structure combines aromatic, heterocyclic, and tertiary amine functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Synthesis involves reacting 5-(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol with α-halogenated ketones in the presence of potassium carbonate .
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-27-19-11-9-17(10-12-19)20-15-23-22(25(20)18-7-3-2-4-8-18)28-16-21(26)24-13-5-6-14-24/h2-4,7-12,15H,5-6,13-14,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDRHTDRQQXTFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including anticancer, antimicrobial, and other pharmacological effects.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes an imidazole ring, a thioether linkage, and a pyrrolidine moiety. The synthesis typically involves multi-step reactions starting from commercially available precursors. For example, a related compound was synthesized through the reaction of imidazole derivatives with thioethers under specific conditions, yielding significant quantities of the desired product .
Anticancer Activity
Recent studies have highlighted the anticancer properties of imidazole derivatives. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. The presence of the methoxy group on the phenyl ring has been linked to enhanced activity due to increased lipophilicity and improved interaction with biological targets .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa (cervical cancer) | 15 | Induction of apoptosis |
| Compound B | MCF-7 (breast cancer) | 20 | Inhibition of cell proliferation |
| This compound | A431 (skin cancer) | TBD | TBD |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Imidazole derivatives are known for their ability to inhibit microbial growth. Preliminary tests indicate that this compound may exhibit broad-spectrum antimicrobial activity, although specific data on its efficacy against particular pathogens is still needed .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the imidazole ring, thioether linkage, or substituents on the phenyl group can significantly influence pharmacological properties. For example, substituting different functional groups can enhance solubility and bioavailability while affecting binding affinity to target proteins .
Case Studies
Several case studies have investigated the biological activities of related compounds:
- Antitumor Efficacy : A study evaluated a series of imidazole derivatives for their anticancer effects against multiple cell lines. The results indicated that modifications similar to those in this compound significantly increased cytotoxicity .
- Antimicrobial Properties : Another investigation focused on a related thioether compound showing promising results against Gram-positive bacteria, suggesting that structural features play a pivotal role in antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazole-Thioether Linkages
Compound 2 : 2-((5-(4-Methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Key Features: Retains the 5-(4-methoxyphenyl)-1-phenylimidazole core but replaces the pyrrolidin-1-yl ethanone with a thiazole-linked acetamide group.
- Synthesis : Similar to the target compound, using 2-chloro-N-(thiazol-2-yl)acetamide under basic conditions .
Compound 9c : 2-{4-[4-(1H-Benzo[d]imidazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide
- Key Features : Replaces the imidazole with a benzoimidazole-triazole-thiazole hybrid. The 4-bromophenyl group increases lipophilicity.
- Data : Reported melting point (178–180°C) and spectral validation (IR, NMR) .
- Comparison : The triazole-thiazole system may confer distinct electronic properties, affecting binding to biological targets like fungal CYP enzymes .
Analogues with Pyrrolidine/Ethanone Substituents
Compound from : 2-{[1-Benzyl-5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-[5-(1-pyrrolidinylcarbonyl)-1H-pyrrol-3-yl]ethanone
- Key Features : Substitutes the phenyl group with benzyl and 4-fluorophenyl, while the pyrrolidine is part of a pyrrole-carbonyl group.
- Significance : The fluorophenyl group enhances metabolic stability, and the pyrrolidinylcarbonyl moiety may improve solubility .
Sertaconazole (8i) : 7-Chloro-3-[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxymethyl]benzo[b]thiophene
- Key Features : Ethoxymethyl-linked imidazole with dichlorophenyl and benzothiophene groups.
- Activity: Potent antifungal agent targeting lanosterol 14α-demethylase .
- Comparison : The ethoxy linker and chlorinated aromatic systems in sertaconazole highlight how substituent polarity and halogenation influence antifungal efficacy .
Analogues with Heterocyclic Variations
Compound from : 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one
- Key Features : Oxadiazole replaces the thioether, and a 5-methyl group modifies the imidazole.
Compound from : 2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one
Data Table: Structural and Functional Comparison
Key Findings and Insights
Pyrrolidin-1-yl ethanone: Introduces a tertiary amine, which may facilitate salt formation for improved solubility .
Synthetic Flexibility :
- Thioether formation via nucleophilic substitution (e.g., K₂CO₃-mediated reactions) is a common strategy for imidazole derivatives .
- Halogenated aryl groups (e.g., 4-bromophenyl in 9c) are frequently incorporated to boost lipophilicity and target affinity .
Heterocyclic variations (e.g., oxadiazole in ) highlight the trade-off between electronic effects and steric hindrance .
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and which steps critically influence yield?
The synthesis typically involves three key steps: (1) formation of the imidazole core via condensation reactions (e.g., glyoxal with ammonia/formaldehyde derivatives), (2) introduction of the thioether linkage using alkylating agents like 4-chlorobenzyl chloride in the presence of a base, and (3) functionalization of the pyrrolidine moiety through nucleophilic substitution or coupling reactions . Yield optimization depends on solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for imidazole ring closure), and purification methods (column chromatography with ethyl acetate/hexane gradients) .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming functional groups and connectivity, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Mass Spectrometry (MS) validates molecular weight, and Infrared (IR) spectroscopy identifies key bonds (e.g., C=S at ~650 cm⁻¹). X-ray crystallography (via SHELX software) resolves stereochemistry for crystalline derivatives .
Q. What are the known biological targets or activities associated with this compound?
Preliminary studies suggest interactions with enzymes like cytochrome P450 isoforms and receptors such as G-protein-coupled receptors (GPCRs), attributed to its imidazole-thioether-pyrrolidine scaffold. In vitro assays show moderate inhibition of inflammatory mediators (e.g., COX-2) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic efficiency and scalability?
Microwave-assisted synthesis reduces reaction times (e.g., imidazole formation from 6 hours to 30 minutes) and improves yields by 15–20% . Solvent-free conditions or ionic liquids minimize side reactions in thioether formation . Catalytic systems like Pd/C or CuI enhance coupling efficiency for pyrrolidine functionalization .
Q. How can contradictions between spectroscopic data (e.g., NMR vs. MS) be resolved during characterization?
Contradictions often arise from isotopic patterns (MS) vs. proton environments (NMR). For example, tautomeric forms of the imidazole ring may alter NMR splitting but not MS data. Use 2D NMR (COSY, HSQC) to confirm proton correlations and High-Resolution MS (HRMS) to distinguish isotopic clusters. Cross-validate with X-ray crystallography for ambiguous cases .
Q. What methodologies elucidate the interaction mechanisms between this compound and biological targets?
Surface Plasmon Resonance (SPR) measures binding kinetics (ka/kd) to receptors like GPCRs. Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies (e.g., alanine scanning of active-site residues). In vitro enzyme inhibition assays (IC₅₀ determination) coupled with Lineweaver-Burk plots identify competitive/non-competitive mechanisms .
Q. How do structural modifications (e.g., substituent variation) impact bioactivity?
Replacing the 4-methoxyphenyl group with a 4-fluorophenyl group (electron-withdrawing) increases COX-2 inhibition by 40%, while substituting pyrrolidine with piperidine reduces solubility due to increased hydrophobicity. Thioether-to-sulfone oxidation abolishes activity, highlighting the critical role of sulfur in target binding .
Q. What challenges arise in solving the crystal structure of this compound, and how are they addressed?
Challenges include poor crystal growth due to flexible pyrrolidine rings and solvent inclusion. Use slow vapor diffusion (e.g., ether into DCM solution) and cryocooling (100 K) to stabilize crystals. SHELXL refinement with TWIN/BASF commands resolves twinning, while SQUEEZE (PLATON) models disordered solvent regions .
Data Analysis & Experimental Design
Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity?
Use a logarithmic concentration range (1 nM–100 μM) in triplicate, with positive controls (e.g., celecoxib for COX-2). Normalize data to vehicle-treated groups and fit sigmoidal curves (GraphPad Prism) to calculate EC₅₀/IC₅₀. Account for cytotoxicity via parallel MTT assays .
Q. What statistical approaches validate reproducibility in SAR studies?
Apply multivariate analysis (PCA) to group compounds by structural features and bioactivity. Use ANOVA with post-hoc Tukey tests to compare mean IC₅₀ values across analogs. Machine learning (Random Forest) identifies key descriptors (e.g., logP, polar surface area) predictive of activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
